1-Methyl-1H-pyrazol-5-amine is a structural motif present in various pharmacologically active compounds. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, is a core structure that can be modified to produce a wide range of biological activities. The presence of a methyl group and an amine function in the 1-position of the pyrazole ring can significantly influence the compound's interaction with biological targets, leading to potential therapeutic applications.
The mechanism of action of compounds containing the 1-methyl-1H-pyrazol-5-amine moiety can vary depending on the specific substitutions and structural context. For instance, a series of 1-arylpyrazoles has been reported to act as potent σ(1) receptor (σ(1)R) antagonists. The nature of the pyrazole substituents, particularly the presence of a basic amine, is crucial for activity, aligning with known receptor pharmacophores. The compound S1RA, E-52862, emerged as a clinical candidate due to its high activity in neurogenic pain models and favorable ADME properties1. Additionally, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to inhibit monoamine oxidases, with one derivative displaying a potent inhibition constant (Ki) of about 10^-8M, suggesting a potential role in the treatment of disorders related to monoamine neurotransmitters2.
In the field of pharmacology, the 1-methyl-1H-pyrazol-5-amine scaffold has been utilized to develop selective σ(1) receptor antagonists with potential applications in pain management. The compound S1RA, E-52862, has demonstrated dose-dependent antinociceptive effects in neuropathic pain models, indicating its potential as a novel analgesic1.
The inhibition of amine oxidases by derivatives of 1-methyl-1H-pyrazol-5-amine has been explored, with compounds showing reversible and non-competitive inhibition. These findings suggest possible applications in the treatment of neuropsychiatric and neurodegenerative diseases where monoamine oxidase inhibitors are used2.
In medicinal chemistry, the synthesis and tautomeric studies of enamines derived from pyrazolinones, which are closely related to 1-methyl-1H-pyrazol-5-amine, have been conducted. These studies provide insights into the structural preferences of these compounds, which is valuable for the design of new drugs with improved pharmacokinetic and pharmacodynamic properties3.
A potent diuretic, 3-amino-1-(3,4-dichloro-α-methyl-benzyl)-2-pyrazolin-5-one (Bay g 2821), has been developed from a similar pyrazolinone structure. This compound exhibits rapid onset, high capacity, and long duration of activity, making it a promising candidate for the treatment of hypertension and fluid retention4.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8